3-(3-Bromo-4-hydroxyphenyl)propanoic acid
Overview
Description
3-(3-Bromo-4-hydroxyphenyl)propanoic acid: is an organic compound with the molecular formula C9H9BrO3 It is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Mechanism of Action
Mode of Action
It’s suggested that it may interact with cellular components to exert its effects .
Biochemical Pathways
It’s known that it’s a microbial metabolite of certain dietary flavonoids . It’s suggested that it may influence the adhesion of monocytes to endothelial cells by inhibiting the expression of the cell adhesion molecule E-selectin . This could potentially impact inflammatory pathways, but more research is needed to confirm this.
Result of Action
It’s suggested that it may reduce the adhesion of monocytes to endothelial cells, potentially impacting inflammatory responses .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to the active site of an enzyme or protein, potentially altering its function .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
Information on how 3-(3-Bromo-4-hydroxyphenyl)propanoic acid is transported and distributed within cells and tissues is currently lacking. It is possible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles within the cell due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-4-hydroxyphenyl)propanoic acid typically involves the bromination of 4-hydroxyphenylpropanoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromo-4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 4-hydroxyphenylpropanoic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of 3-(3-Bromo-4-oxophenyl)propanoic acid.
Reduction: Formation of 4-hydroxyphenylpropanoic acid.
Substitution: Formation of 3-(3-Amino-4-hydroxyphenyl)propanoic acid or 3-(3-Mercapto-4-hydroxyphenyl)propanoic acid.
Scientific Research Applications
Chemistry: 3-(3-Bromo-4-hydroxyphenyl)propanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various biologically active molecules and complex organic compounds .
Biology: In biological research, this compound is used to study the effects of brominated phenyl derivatives on cellular processes. It is also employed in the synthesis of bioactive molecules that can modulate biological pathways .
Medicine: Its derivatives are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of polymers and other advanced materials .
Comparison with Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-(3-Bromo-4-methoxyphenyl)propanoic acid: Contains a methoxy group instead of a hydroxyl group, altering its chemical properties and applications.
Uniqueness: 3-(3-Bromo-4-hydroxyphenyl)propanoic acid is unique due to the presence of both a bromine atom and a hydroxyl group on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(3-bromo-4-hydroxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAOWXULVKRRJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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